molecular formula C25H23ClN2O5S B11367374 methyl 2-chloro-5-{[(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetyl]amino}benzoate

methyl 2-chloro-5-{[(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetyl]amino}benzoate

Cat. No.: B11367374
M. Wt: 499.0 g/mol
InChI Key: RZKIVGCRULSLME-UHFFFAOYSA-N
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Description

Methyl 2-chloro-5-{[(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetyl]amino}benzoate is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-chloro-5-{[(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetyl]amino}benzoate typically involves multiple steps. One common approach is to start with the preparation of the core structure, 9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazine, followed by its acylation with acetic acid derivatives. The final step involves the esterification of the resulting intermediate with methyl 2-chloro-5-aminobenzoate under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-5-{[(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the thiazine ring.

    Substitution: The chlorine atom in the benzoate moiety can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzoate ring.

Scientific Research Applications

Methyl 2-chloro-5-{[(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetyl]amino}benzoate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of methyl 2-chloro-5-{[(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetyl]amino}benzoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting enzyme activity or modulating receptor function. The pathways involved may include signal transduction cascades or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C25H23ClN2O5S

Molecular Weight

499.0 g/mol

IUPAC Name

methyl 2-chloro-5-[[2-(5,5-dioxo-9-propan-2-ylbenzo[c][1,2]benzothiazin-6-yl)acetyl]amino]benzoate

InChI

InChI=1S/C25H23ClN2O5S/c1-15(2)16-8-11-22-19(12-16)18-6-4-5-7-23(18)34(31,32)28(22)14-24(29)27-17-9-10-21(26)20(13-17)25(30)33-3/h4-13,15H,14H2,1-3H3,(H,27,29)

InChI Key

RZKIVGCRULSLME-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=C(C=C1)N(S(=O)(=O)C3=CC=CC=C32)CC(=O)NC4=CC(=C(C=C4)Cl)C(=O)OC

Origin of Product

United States

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